molecular formula C7H9NS B12946170 (R)-2-(Thiophen-2-yl)azetidine

(R)-2-(Thiophen-2-yl)azetidine

Cat. No.: B12946170
M. Wt: 139.22 g/mol
InChI Key: ABDXALOYXTXLSK-ZCFIWIBFSA-N
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Description

®-2-(Thiophen-2-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine core. Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of a thiophene ring imparts unique electronic and steric properties to the molecule. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Thiophen-2-yl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and azetidine.

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of ®-2-(Thiophen-2-yl)azetidine may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Catalytic Hydrogenation: To achieve the desired stereochemistry.

    Purification Techniques: Such as recrystallization and chromatography to isolate the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(Thiophen-2-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the azetidine ring can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium-based catalysts for cross-coupling reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the thiophene ring.

    Amines: From reduction of the azetidine ring.

    Substituted Azetidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Building Block: ®-2-(Thiophen-2-yl)azetidine serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.

Medicine

    Drug Development:

Industry

    Materials Science: The compound’s electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ®-2-(Thiophen-2-yl)azetidine involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds or ionic interactions. These interactions influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Thiophen-2-yl)azetidine: The enantiomer of ®-2-(Thiophen-2-yl)azetidine, with different stereochemistry.

    2-(Furan-2-yl)azetidine: A similar compound with a furan ring instead of a thiophene ring.

    2-(Pyridin-2-yl)azetidine: A similar compound with a pyridine ring instead of a thiophene ring.

Uniqueness

®-2-(Thiophen-2-yl)azetidine is unique due to its specific stereochemistry and the presence of the thiophene ring, which imparts distinct electronic properties. These features make it valuable in applications requiring chiral specificity and unique electronic characteristics.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(2R)-2-thiophen-2-ylazetidine

InChI

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2/t6-/m1/s1

InChI Key

ABDXALOYXTXLSK-ZCFIWIBFSA-N

Isomeric SMILES

C1CN[C@H]1C2=CC=CS2

Canonical SMILES

C1CNC1C2=CC=CS2

Origin of Product

United States

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